Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-
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Overview
Description
Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of benzoyloxy and phenylmethoxy groups attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of Benzoyloxy Group: This can be achieved by reacting benzoic acid with an appropriate alcohol in the presence of a dehydrating agent.
Formation of Phenylmethoxy Group: This step involves the reaction of benzyl alcohol with a suitable reagent to form the phenylmethoxy group.
Coupling Reaction: The final step involves coupling the benzoyloxy and phenylmethoxy groups with the benzamide core under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzoyloxy and phenylmethoxy groups.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: Substitution reactions can occur at the aromatic rings, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(Benzoyloxy)benzamide: Lacks the phenylmethoxy group.
N-(Phenylmethoxy)benzamide: Lacks the benzoyloxy group.
Uniqueness
Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-: is unique due to the presence of both benzoyloxy and phenylmethoxy groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
220168-39-8 |
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Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[benzoyl(phenylmethoxy)amino] benzoate |
InChI |
InChI=1S/C21H17NO4/c23-20(18-12-6-2-7-13-18)22(25-16-17-10-4-1-5-11-17)26-21(24)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
CWFVZMIGLFGLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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